1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one
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Overview
Description
1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one is an organic compound characterized by its unique structure, which includes a methoxynaphthalene moiety and a phenylhepta-diynone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one typically involves multi-step organic reactions. One common method includes the coupling of 2-methoxynaphthalene with a phenylhepta-diynone precursor under specific conditions. The reaction often employs palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the use of palladium(II) chloride (PdCl2) and copper(I) iodide (CuI) as catalysts in the presence of a base like triethylamine (Et3N) in a solvent such as dimethylformamide (DMF). The reaction mixture is typically heated to around 100°C and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce triple bonds to double or single bonds.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Br2 in acetic acid at room temperature.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxynaphthalene moiety can engage in π-π stacking interactions, while the phenylhepta-diynone chain can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s overall bioactivity .
Comparison with Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Shares a similar naphthalene structure but differs in the positioning and type of substituents.
5-amino-N’-(2-methoxynaphthalen-1-yl)methylene)isoxazole-4-carbohydrazide: Contains a methoxynaphthalene moiety but has different functional groups and a distinct core structure.
Uniqueness: 1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one is unique due to its combination of a methoxynaphthalene ring and a phenylhepta-diynone chain, which imparts distinct chemical and physical properties
Biological Activity
1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one is a complex organic compound notable for its unique structural features, including a methoxynaphthalene moiety and a hepta-1,6-diyn-3-one framework. This compound is of interest in various fields, particularly in organic electronics and medicinal chemistry, due to its potential biological activities stemming from its conjugated system.
Structural Characteristics
The compound features:
- Naphthalene Ring : Substituted with a methoxy group at the 2-position.
- Phenyl Group : Located at the 7-position.
- Alkyne Framework : Contributing to its reactivity and electronic properties.
Biological Activity
Research on the biological activity of this compound is limited; however, compounds with similar structures often exhibit significant biological properties. The following potential activities have been noted:
Anticancer Activity
Compounds with similar structural motifs have shown promise in anticancer applications. For instance, studies indicate that naphthalene derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. Further investigation into the specific mechanisms of action for this compound is warranted.
Antioxidant Properties
Naphthalene derivatives are known for their antioxidant capabilities. The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, potentially providing protective effects against oxidative stress-related diseases.
Interaction with Biological Macromolecules
Preliminary studies suggest that this compound may interact with proteins and nucleic acids. Techniques such as surface plasmon resonance and fluorescence spectroscopy could be employed to elucidate these interactions further.
Comparative Analysis with Similar Compounds
To understand the unique features of this compound better, a comparison with structurally related compounds is useful:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-(6-Methoxynaphthalen-2-yl)ethanone | Naphthalene derivative with an ethanone group | Known as Acetylnerolin; used as a reference standard |
4-(Naphthalen-1-yl)but-3-ynyl 3-phenylpropiolate | Contains both naphthalene and phenylene elements | Exhibits unique reactivity due to multiple functional groups |
2-Methoxynaphthalene | Simplified naphthalene derivative | Lacks the complex alkyne structure but retains aromatic properties |
Case Studies and Research Findings
While specific case studies directly involving this compound are scarce, related research provides insights into its potential applications:
- Anticancer Research : Investigations into naphthalene derivatives have shown that they can inhibit cancer cell proliferation through various mechanisms, including modulation of apoptosis pathways.
- Antioxidant Studies : Research indicates that compounds similar to this one can protect cells from oxidative damage, suggesting potential therapeutic applications in neurodegenerative diseases.
- Binding Affinity Studies : Initial findings suggest that this compound may exhibit binding affinity to certain proteins involved in disease pathways; further studies are needed to quantify these interactions.
Properties
CAS No. |
917894-69-0 |
---|---|
Molecular Formula |
C24H18O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(2-methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one |
InChI |
InChI=1S/C24H18O2/c1-26-24-18-15-20-12-6-8-14-22(20)23(24)17-16-21(25)13-7-5-11-19-9-3-2-4-10-19/h2-4,6,8-10,12,14-15,18H,7,13H2,1H3 |
InChI Key |
QKRXPTAGOMCWGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C#CC(=O)CCC#CC3=CC=CC=C3 |
Origin of Product |
United States |
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